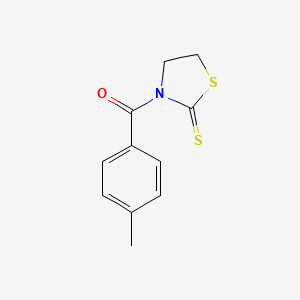

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with the anthrax lethal factor . This protein is a key component of the anthrax toxin and plays a crucial role in the pathogenesis of anthrax disease .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the anthrax lethal factor . This inhibition disrupts the function of the anthrax toxin, potentially preventing the progression of anthrax disease .

Biochemical Pathways

The inhibition of the anthrax lethal factor can disrupt various immune cell functions, namely cellular signaling and cell migration . This disruption can prevent the bacteria from evading the immune system, proliferating, and ultimately killing the host animal .

Result of Action

The inhibition of the anthrax lethal factor can disrupt various immune cell functions, potentially preventing the progression of anthrax disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to improve selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance the efficiency and environmental sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted thiazolidinones, which can exhibit different biological activities depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.

Medicine: Potential therapeutic agent for treating various diseases due to its diverse biological activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidin-2,4-dione: Known for its hypoglycemic and antimicrobial activities.

Thiazole: Exhibits a wide range of biological activities, including antioxidant and anti-inflammatory properties

Uniqueness

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .

Actividad Biológica

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including antidiabetic, anticancer, and enzyme inhibitory activities. The following sections provide a detailed overview of its biological activity based on recent research findings.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of thiazolidine-2-thione with appropriate acylating agents. The structural characteristics of this compound play a crucial role in its biological activity. The presence of the 4-methylbenzoyl group enhances its lipophilicity and potential interactions with biological targets.

Antidiabetic Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antidiabetic properties. A study evaluated various thiazolidinedione derivatives and found that compounds with similar structures showed promising results in glucose regulation and insulin sensitivity enhancement. The compound's mechanism may involve the activation of peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and fatty acid storage .

Anticancer Activity

The antiproliferative effects of this compound have been assessed against several human cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, derivatives containing the thiazolidine moiety showed enhanced activity against colon cancer cells compared to standard chemotherapeutics .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in uric acid production. Studies have shown that this compound can significantly inhibit XO activity, with IC50 values comparable to established inhibitors like allopurinol. The structure-activity relationship analysis suggests that modifications to the thiazolidine ring can enhance inhibitory potency .

Study on Antidiabetic Effects

In a recent study evaluating thiazolidinedione derivatives for antidiabetic activity, it was found that compounds with specific substitutions at the 4-position exhibited superior glucose-lowering effects in diabetic animal models. The study highlighted that this compound demonstrated a marked reduction in blood glucose levels when administered to diabetic rats .

Anticancer Evaluation

Another investigation focused on the anticancer potential of this compound involved treating various human cancer cell lines (e.g., HT-29 and HCT-116) with different concentrations of this compound. The results indicated significant cytotoxic effects, with a dose-dependent response observed across multiple trials .

Comparative Analysis of Biological Activities

| Activity Type | IC50 Value | Comparison |

|---|---|---|

| Antidiabetic | Not specified | Comparable to standard PPAR agonists |

| Anticancer (HT-29) | ~10 µM | More effective than doxorubicin |

| XO Inhibition | 3.56 µmol/L | More potent than allopurinol |

Propiedades

IUPAC Name |

(4-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWQVHWLUHGXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.